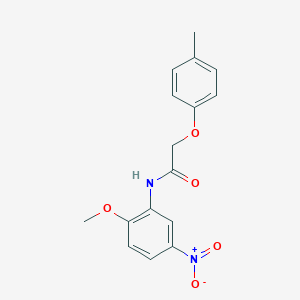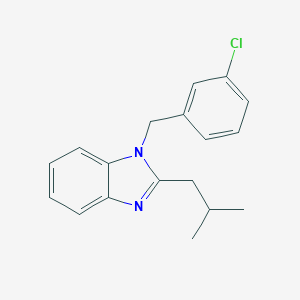
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNA-715, is a chemical compound that has gained significant attention in the scientific world due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and pain. In agriculture, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is believed to inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various plant pathogens in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. However, one of the limitations of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties for the development of new pain and inflammation-related drugs. Another potential direction is to explore its potential as a pesticide for the development of new, environmentally friendly pesticides. Additionally, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide could be used as a building block for the synthesis of new materials with unique properties. Overall, the potential applications of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide make it an exciting area of research for scientists in various fields.
Méthodes De Synthèse
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-methoxy-5-nitroaniline with 4-methylphenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material sciences. In medicine, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been tested for its ability to inhibit the growth of various plant pathogens, making it a potential candidate for the development of new pesticides. In material sciences, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-9-12(18(20)21)5-8-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXGFBVADVBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)